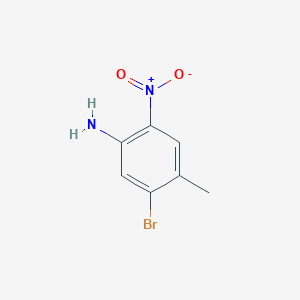

5-溴-4-甲基-2-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-4-methyl-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their applications in various fields such as dyes, pigments, and pharmaceuticals. Although the provided papers do not directly discuss 5-Bromo-4-methyl-2-nitroaniline, they do provide insights into similar compounds that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves nucleophilic substitution reactions. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with nucleophiles like sodium methoxide or potassium cyanide leads to the substitution of the bromine atom and the formation of new compounds . This suggests that the synthesis of 5-Bromo-4-methyl-2-nitroaniline could similarly involve strategic nucleophilic substitution reactions to introduce or modify functional groups on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-4-methyl-2-nitroaniline can be determined using crystallography. For instance, the structure of a complex containing 2-methyl-4-nitroaniline has been solved to atomic resolution, revealing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . This indicates that the molecular structure of 5-Bromo-4-methyl-2-nitroaniline could also exhibit stacking interactions due to the presence of the nitro group and the aromatic system.

Chemical Reactions Analysis

The chemical reactivity of nitroaniline derivatives can be inferred from their interactions with other molecules. The study of 2-methyl-4-nitroaniline in complex with nucleotides suggests that nitroaniline can engage in stacking interactions with nucleobases . Additionally, the synthesis of complexes with zinc(II) ion indicates that nitroaniline derivatives can form chelate structures upon reaction with metal ions . These findings suggest that 5-Bromo-4-methyl-2-nitroaniline may also participate in similar chemical reactions, potentially forming complexes with metals or engaging in π-π interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be deduced from their structural characteristics. The isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic layers separated by hydrocarbon layers, with hydrogen bonding forming infinite chains . This implies that 5-Bromo-4-methyl-2-nitroaniline may also exhibit ionic character and form hydrogen bonds, influencing its solubility and melting point. The solvent effect on complexation observed in the synthesis of zinc(II) complexes suggests that the choice of solvent can significantly affect the properties of nitroaniline derivatives , which would be relevant for 5-Bromo-4-methyl-2-nitroaniline as well.

科学研究应用

合成和表征

5-溴-4-甲基-2-硝基苯胺已参与了各种合成过程。例如,它被用于通过一系列反应从4-溴-2-硝基甲苯合成4-溴-2-氯代甲苯,最终产率为68%。这个过程涉及重氮化反应,随后是桑迈尔反应,通过在亚硝酸钠之前添加氯化亚铜引入改进,展示了它在复杂有机合成中的实用性 (Xue Xu, 2006)。

化学反应和应用

在另一项研究中,5-溴-或3-溴-2-甲基吡啶与邻硝基苯胺的反应产生N-[2-甲基-5(或3)吡啶基]-邻硝基苯胺。这个反应是重新调查过程的一部分,允许确认结构并更正早期文献报告。它展示了溴硝基苯胺在形成复杂结构中的反应性,突显了它们在化学合成和结构阐明中的重要性 (L. H. Peterson & R. Tolman, 1977)。

绿色合成和生物活性

报道了使用5-溴-4-甲基-2-硝基苯胺进行席夫碱化合物的绿色合成方法,展示了它在环保化学实践中的作用。席夫碱表现出显著的尿酶抑制活性,表明在医药和农业中具有潜在应用。这项研究不仅强调了该化合物在绿色化学中的作用,还突显了其生物活性,将其用途扩展到传统化学合成之外 (Abida Zulfiqar et al., 2020)。

安全和危害

属性

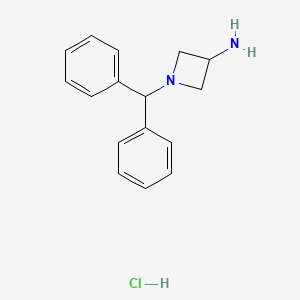

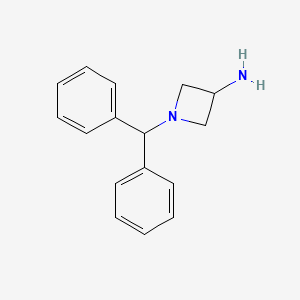

IUPAC Name |

5-bromo-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVXSOYABRHNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402221 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2-nitroaniline | |

CAS RN |

40371-63-9 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)